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Compound of Interest

Compound Name: Stearanilide

Cat. No.: B1329348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-phenylstearamide using fundamental

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). The data presented, including predicted NMR chemical shifts

and characteristic IR and MS fragments, offers a comprehensive spectroscopic profile of the

molecule. This guide also outlines detailed experimental protocols for each technique, serving

as a valuable resource for the characterization of N-phenylstearamide and related long-chain

fatty amides.

Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from the

spectroscopic analysis of N-phenylstearamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.55 d 2H Ar-H (ortho to -NH)

~7.30 t 2H Ar-H (meta to -NH)

~7.10 t 1H Ar-H (para to -NH)

~7.35 s 1H N-H

~2.35 t 2H -CH₂-C(O)-

~1.65 m 2H -CH₂-CH₂-C(O)-

~1.25 br s 28H -(CH₂)₁₄-

~0.88 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (ppm) Assignment

~172.5 C=O

~138.0 Ar-C (C-N)

~129.0 Ar-CH (meta)

~124.0 Ar-CH (para)

~120.0 Ar-CH (ortho)

~38.0 -CH₂-C(O)-

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.6 -(CH₂)n-

~29.5 -(CH₂)n-

~29.4 -(CH₂)n-

~29.3 -(CH₂)n-

~29.2 -(CH₂)n-

~25.8 -CH₂-CH₂-C(O)-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for N-phenylstearamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

3050-3020 Medium Aromatic C-H Stretch

2920, 2850 Strong
Aliphatic C-H Stretch

(asymmetric & symmetric)

~1660 Strong C=O Stretch (Amide I)

~1540 Medium N-H Bend (Amide II)

~1600, ~1490 Medium-Weak Aromatic C=C Bending

~750, ~690 Strong
Aromatic C-H Out-of-Plane

Bending

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for N-phenylstearamide (Electron Ionization)

m/z Interpretation

373 [M]⁺ (Molecular Ion)

282 [M - C₆H₅NH]⁺

120 [C₆H₅NHCO]⁺

93 [C₆H₅NH₂]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of N-

phenylstearamide.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of N-phenylstearamide to elucidate its molecular

structure.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of dry N-phenylstearamide powder.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-phenylstearamide.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry N-phenylstearamide with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-

phenylstearamide.

Methodology:

Sample Introduction:

Introduce a small amount of N-phenylstearamide into the mass spectrometer via a direct

insertion probe or by dissolving it in a volatile solvent and injecting it into a gas

chromatograph coupled to the mass spectrometer (GC-MS).

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

[1][2][3][4][5]

This causes the molecules to ionize and fragment.[1][2][3][4][5]

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of N-phenylstearamide.
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Caption: Logical relationship of spectroscopic techniques to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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